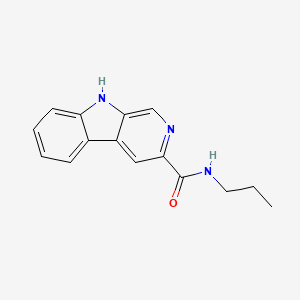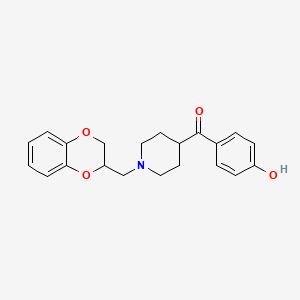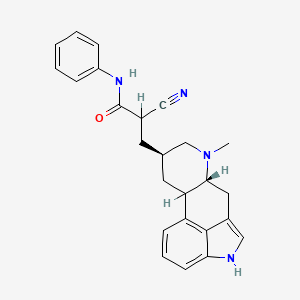
N-Propyl-9H-beta-carboline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-9H-beta-carboline-3-carboxamide is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridine ring fused to an indole skeleton. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-9H-beta-carboline-3-carboxamide typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with propionaldehyde under acidic conditions to form the beta-carboline core. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted beta-carbolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated potential therapeutic applications, including anxiolytic, antitumor, and antiparasitic activities
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Propyl-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can function as an inverse agonist, modulating the receptor’s activity and influencing neurological processes . This interaction can lead to effects such as anxiolysis, memory enhancement, and anticonvulsant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-beta-carboline-3-carboxylate: Known for its anxiolytic and memory-enhancing properties.
N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide: Exhibits significant antiparasitic activity.
N-(4-hydroxyphenyl)-9H-beta-carboline-3-carboxamide: Demonstrates anxiolytic effects.
Uniqueness
N-Propyl-9H-beta-carboline-3-carboxamide is unique due to its specific propyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its ability to cross the blood-brain barrier, making it particularly effective in neurological applications.
Eigenschaften
CAS-Nummer |
78538-81-5 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
N-propyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-7-16-15(19)13-8-11-10-5-3-4-6-12(10)18-14(11)9-17-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,19) |
InChI-Schlüssel |
YZUGVXHEVCIQJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







phosphanium](/img/structure/B14439174.png)








